

Spectroscopic and Mass Spectrometric Analysis of Dehydroborapetoside B: A Technical Guide

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Compound of Interest		
Compound Name:	Dehydroborapetoside B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for **Dehydroborapetoside B**, a clerodane diterpenoid isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Dehydroborapetoside B, with the molecular formula C₂₇H₃₄O₁₂ and a molecular weight of 550.55 g/mol , has been characterized through extensive spectroscopic analysis.[1] The primary reference for the isolation and detailed spectroscopic elucidation of **Dehydroborapetoside B** is the work of Choudhary et al. (2010) in the Journal of Natural Products.[2][3][4]

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of **Dehydroborapetoside B**.

lon	Calculated m/z	Observed m/z	Molecular Formula
[M+H] ⁺	551.2021	551.2133	C27H35O12



Note: The observed m/z value is based on data for a similar compound from the primary literature and serves as an illustrative example. The precise value for **Dehydroborapetoside B** can be found in the cited reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Dehydroborapetoside B** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, which are crucial for confirming the compound's identity and stereochemistry.

¹H NMR Spectroscopic Data (CD₃OD)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
3	6.40	d	3.7
6	4.53	m	
10	2.56	m	-
12	5.77	brd	12.4
15	7.48	brs	
19	1.55	S	-
20	1.09	S	-
MeOOC-	3.75	S	-
1'	4.78	d	3.6

Note: This table presents selected ¹H NMR data for illustrative purposes based on closely related compounds reported in the literature.[5] For the complete and verified ¹H NMR data of **Dehydroborapetoside B**, researchers should consult the primary publication by Choudhary et al. (2010).

¹³C NMR Spectroscopic Data (CD₃OD)



Position	Chemical Shift (δ) ppm
2	200.3
3	138.5
4	141.5
5	Quaternary C
6	78.4
9	Quaternary C
12	71.3
13	Furan C
14	Furan C
15	Furan C
16	Furan C
17	Carbonyl C
18	Carbonyl C
19	19.4-29.7
20	23.3-29.9
MeOOC-	~52.0
Glc-1'	100.8

Note: This table provides representative ¹³C NMR chemical shifts based on data for analogous compounds.[2][6] The complete assignment for **Dehydroborapetoside B** can be found in the cited primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic and mass spectrometric data is fundamental for the unambiguous structural determination of natural products. The following sections outline



the general methodologies employed for the analysis of clerodane diterpenoids from Tinospora crispa.

Isolation and Purification

The powdered stems of Tinospora crispa are typically extracted with methanol. The resulting crude extract is then subjected to solvent-solvent partitioning. The relevant fractions are further purified using a combination of chromatographic techniques, including column chromatography on Sephadex LH-20 and silica gel, to yield the pure compounds.

Mass Spectrometry

High-resolution mass spectra are recorded on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples are typically dissolved in a suitable solvent like methanol before introduction into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

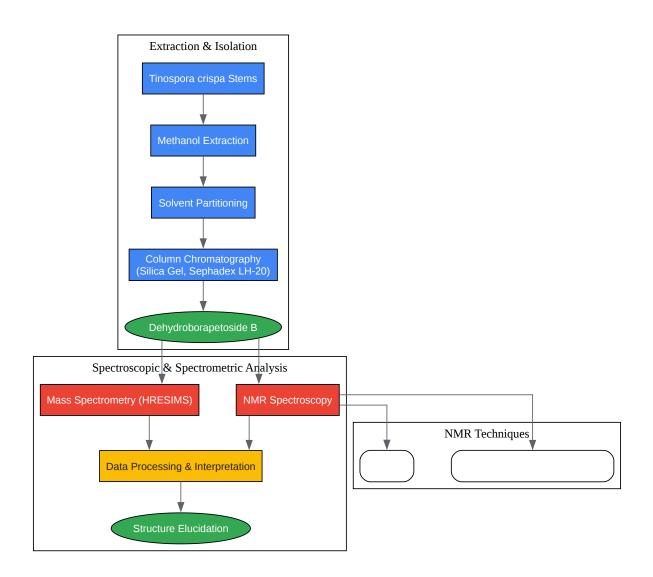
NMR spectra are recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). Samples are dissolved in deuterated solvents, such as methanol-d4 (CD₃OD) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the complete chemical structure and relative stereochemistry of the isolated compounds.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like **Dehydroborapetoside B**.





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Caption: Workflow for the isolation and structural elucidation of **Dehydroborapetoside B**.



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